molecular formula C17H15NO3S B2864157 1'-(Thiophene-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1448057-87-1

1'-(Thiophene-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one

Cat. No.: B2864157
CAS No.: 1448057-87-1
M. Wt: 313.37
InChI Key: QWXIZSMRHYKFQZ-UHFFFAOYSA-N
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Description

1'-(Thiophene-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one is a spirocyclic compound featuring a chroman-4-one core fused to a pyrrolidine ring via a spiro junction. Spiro compounds like this are structurally rigid, which can improve target selectivity and metabolic stability .

Properties

IUPAC Name

1'-(thiophene-3-carbonyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3S/c19-14-9-17(21-15-4-2-1-3-13(14)15)6-7-18(11-17)16(20)12-5-8-22-10-12/h1-5,8,10H,6-7,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXIZSMRHYKFQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1'-(Thiophene-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one is a novel spiro compound that has garnered attention for its potential biological activities. Spiro compounds are characterized by their unique structural features, where two rings share a single atom, typically carbon. This specific compound combines a thiophene moiety with a spirochroman structure, which may contribute to its diverse biological properties.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C15H13N1O2S1\text{C}_{15}\text{H}_{13}\text{N}_{1}\text{O}_{2}\text{S}_{1}

This structure highlights the presence of a thiophene ring, a chroman system, and a pyrrolidine unit, suggesting potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit various biological activities, including:

  • Antioxidant activity
  • Anticancer properties
  • Antimicrobial effects
  • Neuroprotective effects

Antioxidant Activity

Several studies have demonstrated the antioxidant potential of spiro compounds. For instance, compounds derived from chroman structures have been shown to scavenge free radicals effectively. This property is crucial in preventing oxidative stress-related diseases.

Table 1: Antioxidant Activity of Related Compounds

Compound NameIC50 (µM)Reference
Chroman Derivative A25
Chroman Derivative B30
1'-(Thiophene-3-carbonyl)spiro...TBDCurrent Study

Anticancer Properties

The spiro structure has been linked to anticancer activity through various mechanisms, including the inhibition of histone deacetylases (HDACs) and modulation of cell cycle progression.

Case Study: HDAC Inhibition

A study on similar chroman derivatives reported significant HDAC inhibition leading to apoptosis in cancer cell lines. This suggests that this compound may exhibit similar effects.

Antimicrobial Effects

Research into thiophene-containing compounds has revealed notable antimicrobial properties. The presence of the thiophene ring enhances interaction with microbial membranes, leading to increased permeability and cell death.

Table 2: Antimicrobial Activity of Thiophene Derivatives

Compound NameZone of Inhibition (mm)Reference
Thiophene Derivative A15
Thiophene Derivative B20
1'-(Thiophene-3-carbonyl)spiro...TBDCurrent Study

Neuroprotective Effects

Preliminary studies suggest that spiro compounds can exert neuroprotective effects by modulating neuroinflammation and promoting neuronal survival. This is particularly relevant in the context of neurodegenerative diseases.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparisons

Key Structural Features:
  • Core Scaffold : The spiro[chroman-2,3'-pyrrolidin]-4-one framework is shared among analogues, but substituents at the 1'-position vary significantly.
  • Thiophene Derivatives: 1'-(Thiophene-2-carbonyl) Derivatives: describes a compound with a thiophene-2-carbonyl group (4k), which differs in substitution position compared to the target compound. Thiophene-3-carbonyl may exhibit distinct electronic effects due to the sulfur atom's orientation, influencing binding interactions . Spiro[indoline-3,2'-pyrrolidine] Analogues: and report spiro compounds with indoline and pyrrolidine moieties. These structures highlight the versatility of spiro scaffolds but differ in aromatic systems (indoline vs. chromanone), affecting solubility and bioavailability .
Crystallographic Data:
  • A related spiro[indoline-3,2'-pyrrolidine] derivative () crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 11.6215 Å, b = 17.1050 Å, c = 12.3381 Å, and β = 114.431°. Such data suggest compact packing, which may correlate with stability .

Pharmacological Activity

Anticancer Activity:
  • Spiro[chroman-2,4'-piperidin]-4-one Derivatives : Compound 16 (), with a sulfonyl bridge, showed potent activity (IC₅₀ = 0.31–5.62 µM) against breast (MCF-7), ovarian (A2780), and colon (HT-29) cancer cells. Its mechanism involves apoptosis induction and G2-M cell cycle arrest .
  • Thiophene-Containing Analogues : ’s compound 4k (thiophene-2-carbonyl) lacks explicit IC₅₀ data but is structurally similar to the target compound. Thiophene’s electron-rich nature may enhance interactions with hydrophobic enzyme pockets .
  • Trimethoxyphenyl Derivatives : Compound 15 () exhibited weak activity (IC₅₀ = 18.77–47.05 µM), indicating that bulky substituents may reduce efficacy .

Data Tables

Table 1: Comparative Pharmacological Profiles

Compound Substituent IC₅₀ (µM) Key Mechanism Reference
Spiro[chroman-2,4'-piperidin]-4-one (16) Sulfonyl bridge 0.31–5.62 Apoptosis, G2-M arrest
Trimethoxyphenyl derivative (15) Trimethoxyphenyl 18.77–47.05 Weak cytotoxicity
4k (Thiophene-2-carbonyl) Thiophene-2-carbonyl N/A Not reported

Table 2: Structural and Physical Properties

Compound Molecular Weight (g/mol) Crystal System Solubility (Predicted)
Target Compound ~350–370 Not reported Moderate (lipophilic)
Spiro[indoline-3,2'-pyrrolidine] () 452.52 Monoclinic Low

Q & A

Basic: What synthetic strategies are used to prepare 1'-(Thiophene-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one, and what reaction conditions are critical?

The synthesis typically involves multi-step reactions, including spiro-ring formation and subsequent functionalization. Key steps include:

  • Spiro-core construction : Multi-component reactions (e.g., Kabbe condensation) under basic conditions (e.g., triethylamine) to form the spiro[chroman-pyrrolidin]-4-one scaffold .
  • Thiophene-3-carbonyl incorporation : Acylation via coupling thiophene-3-carbonyl chloride with the spiro intermediate in anhydrous solvents (e.g., dichloromethane) at 60°C for 5–6 hours .
  • Purification : Recrystallization from ethanol or chromatography for intermediates .
    Critical conditions include moisture-free environments, precise stoichiometry, and catalyst selection (e.g., triethylamine for acylation) to avoid side reactions .

Basic: How is the structure of this compound validated, and which spectroscopic techniques are prioritized?

Structural validation relies on:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm the spiro junction, thiophene-carbonyl linkage, and chroman-4-one moiety. Key signals include aromatic protons (δ 6.5–8.5 ppm) and the chroman-4-one carbonyl (δ ~190 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+^+ peaks) .
  • Infrared (IR) spectroscopy : Confirms carbonyl stretches (C=O at ~1670–1700 cm1 ^{-1}) and thiophene ring vibrations .

Basic: What in vitro assays are used for preliminary evaluation of its anticancer activity?

  • MTT assay : Measures cell viability in cancer cell lines (e.g., MCF-7, HT-29) after 48–72 hours of exposure. IC50_{50} values <10 μM indicate potent activity .
  • Dose-response curves : Generated using serial dilutions (0.1–100 μM) to assess potency and selectivity .
  • Controls : Include untreated cells and reference drugs (e.g., doxorubicin) to validate assay sensitivity .

Advanced: How does the thiophene-3-carbonyl group influence cytotoxicity compared to other acyl substituents?

The thiophene-3-carbonyl group enhances activity due to:

  • Electron-withdrawing effects : Stabilizes the carbonyl group, improving target binding (e.g., enzyme active sites) .
  • Hydrophobic interactions : Thiophene’s aromaticity may enhance membrane permeability compared to aliphatic acyl groups (e.g., acetyl) .
    In contrast, sulfonyl-linked derivatives (e.g., compound 16 in ) show higher potency (IC50_{50} 0.31–5.62 μM) than carbonyl analogs, suggesting substituent geometry and polarity critically affect bioactivity .

Advanced: What experimental approaches elucidate the mechanism of apoptosis induction by this compound?

  • Annexin V/PI dual staining : Quantifies early/late apoptotic cells via flow cytometry. A >3-fold increase in Annexin V+^+ cells (e.g., in MCF-7) indicates apoptosis .
  • Cell cycle analysis : Propidium iodide staining identifies arrest at sub-G1 (apoptosis) or G2/M phases (mitotic arrest). For example, compound 16 increased sub-G1 populations by 24% in MCF-7 cells .
  • Western blotting : Measures caspase-3/7 activation and Bcl-2/Bax ratio changes to confirm apoptotic pathways .

Advanced: How can discrepancies in cytotoxicity across cancer cell lines be resolved?

  • Cell line profiling : Test broader panels (e.g., NCI-60) to identify lineage-specific sensitivity .
  • Target engagement studies : Use kinase profiling or thermal shift assays to identify differentially expressed targets (e.g., BRCA2 inhibition in HT-29 vs. MCF-7) .
  • Resistance assays : Evaluate ATP-binding cassette (ABC) transporter expression (e.g., P-gp) to rule out efflux-mediated resistance .

Advanced: What strategies optimize the spirochroman-pyrrolidine scaffold for enhanced bioactivity?

  • Substituent engineering : Replace thiophene-3-carbonyl with bioisosteres (e.g., furan, pyridine) to balance lipophilicity and solubility .
  • Spiro-ring modification : Introduce heteroatoms (e.g., S in pyrrolidine) or expand ring size (e.g., piperidine) to modulate conformational flexibility .
  • SAR studies : Systematic variation of substituents (e.g., para-methoxy phenyl vs. sulfonyl groups) to correlate structure with IC50_{50} values .

Advanced: What challenges arise in assessing pharmacokinetic properties, and how are they addressed?

  • Solubility : The spiro scaffold’s hydrophobicity may limit aqueous solubility. Strategies include salt formation (e.g., hydrochloride) or PEGylation .
  • Metabolic stability : Microsomal assays (e.g., liver S9 fractions) identify vulnerable sites (e.g., thiophene oxidation). Deuteration or fluorination can block metabolic hotspots .
  • Bioavailability : Pharmacokinetic studies in rodents measure Cmax_{\text{max}} and AUC after oral/intravenous administration. Nanoformulations improve absorption .

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